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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Octanophenone, a simple aromatic ketone, has emerged as a crucial and versatile building

block in organic synthesis. Its inherent reactivity, characterized by a reactive carbonyl group

and an aromatic ring amenable to substitution, provides a powerful platform for the construction

of a diverse array of complex molecules. This technical guide delves into the core utility of

octanophenone, offering a comprehensive overview of its key reactions, detailed experimental

protocols, and its application in the synthesis of biologically active compounds. The information

presented herein is intended to serve as a valuable resource for professionals engaged in

chemical research and drug development.

Chemical Properties of Octanophenone
Octanophenone, also known as 1-phenyloctan-1-one, is a colorless to pale yellow liquid or

low-melting solid. A summary of its key physical and spectroscopic properties is provided

below.
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Property Value

Molecular Formula C₁₄H₂₀O

Molecular Weight 204.31 g/mol

Melting Point 21.5-23.5 °C

Boiling Point 285-290 °C

Density 0.936 g/mL at 25 °C

Solubility
Insoluble in water; Soluble in common organic

solvents like ethanol, acetone, and toluene.[1]

Spectroscopic Data:

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) IR (cm⁻¹)

7.95 (d, 2H), 7.52 (t, 1H), 7.47

(t, 2H), 2.95 (t, 2H), 1.73 (m,

2H), 1.32 (m, 8H), 0.89 (t, 3H)

200.3, 137.2, 132.8, 128.6,

128.1, 38.6, 31.8, 29.4, 29.2,

24.4, 22.7, 14.1

~1685 (C=O stretch), ~3060

(aromatic C-H stretch), ~2930,

2855 (aliphatic C-H stretch)

Core Synthetic Transformations
Octanophenone serves as a versatile starting material for a variety of fundamental organic

reactions, enabling the synthesis of a wide range of important intermediates and final products.

Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones

(1,3-diaryl-2-propen-1-ones)[2]. This base-catalyzed reaction involves the condensation of an

aromatic ketone, such as octanophenone, with an aromatic aldehyde[2]. Chalcones are

valuable intermediates for the synthesis of various heterocyclic compounds and exhibit a broad

spectrum of biological activities[3].

Reaction Scheme:
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Caption: General workflow for Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone from

octanophenone and a substituted benzaldehyde.

Materials:

Octanophenone

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

Ethanol (95%)

Sodium Hydroxide (10% aqueous solution)

Stirring apparatus

Ice bath

Filtration apparatus

Procedure:
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In a round-bottom flask, dissolve octanophenone (1 equivalent) and the substituted

benzaldehyde (1 equivalent) in 95% ethanol.

Cool the solution in an ice bath with continuous stirring.

Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture.

Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room

temperature for 2-3 hours. The formation of a precipitate indicates product formation.

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings

are neutral.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone derivative.

Quantitative Data for Representative Chalcone Synthesis:

Aldehyde Base Solvent Time (h) Yield (%)

Benzaldehyde NaOH Ethanol 24 ~90%[4]

4-

Chlorobenzaldeh

yde

KOH Ethanol 24 >85%

4-

Methoxybenzald

ehyde

NaOH Ethanol 24 >90%

Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into

the corresponding thioamides. This reaction typically involves heating the ketone with sulfur

and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed

to the corresponding carboxylic acid or amide.
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Reaction Mechanism Overview:
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Caption: Key stages of the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction of Octanophenone

Materials:

Octanophenone

Sulfur powder

Morpholine

Pyridine (as solvent)

Reflux apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine octanophenone (1

equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

Add pyridine as the solvent and heat the mixture to reflux.
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Maintain the reflux for several hours (typically 6-12 hours), monitoring the reaction progress

by TLC.

After completion, cool the reaction mixture to room temperature and pour it into a beaker of

cold water.

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude thioamide by column chromatography or recrystallization. A study on the

reaction of acetophenone with sulfur and morpholine reports yields in the range of 86-95%

under optimized conditions. A one-pot method for a related reaction using 2-bromo-1-

phenylethanone as the substrate in DMF resulted in a 72% yield.

Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an

organomagnesium halide (Grignard reagent) adds to the carbonyl group of a ketone or

aldehyde. The reaction of octanophenone with a Grignard reagent yields a tertiary alcohol

after acidic workup.

General Reaction Workflow:

Octanophenone

Magnesium Alkoxide
Intermediate

Grignard Reagent
(R-MgX)

Nucleophilic
Addition

Tertiary Alcohol

Protonation

Acidic Workup
(e.g., H₃O⁺)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1677104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the Grignard reaction with octanophenone.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

Octanophenone

Phenylmagnesium bromide (prepared in situ or purchased)

Anhydrous diethyl ether or THF

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, dissolve octanophenone (1

equivalent) in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether to the

cooled octanophenone solution via a dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise

addition of a saturated aqueous solution of ammonium chloride.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary

alcohol.

Purify the product by column chromatography on silica gel.

Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to

alcohols. The carbonyl group of octanophenone can be reduced to a secondary alcohol using

a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney

nickel, under a hydrogen atmosphere.

Reaction Overview:

Octanophenone

1-Phenyloctan-1-olH₂ Gas

Catalyst
(e.g., Pd/C)

Click to download full resolution via product page

Caption: Catalytic hydrogenation of octanophenone.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

Octanophenone

10% Palladium on carbon (Pd/C)
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Ethanol or Ethyl acetate

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Celite

Procedure:

In a hydrogenation flask, dissolve octanophenone (1 equivalent) in ethanol.

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere

(e.g., argon or nitrogen).

Seal the flask and connect it to the hydrogenation apparatus.

Evacuate the flask and refill it with hydrogen gas (repeat this process 3 times to ensure an

inert atmosphere is replaced by hydrogen).

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture

vigorously at room temperature.

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert

gas.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the

Celite pad with the reaction solvent.

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-

phenyloctan-1-ol.

Purify the product by column chromatography if necessary.

Application in the Synthesis of Bioactive
Heterocycles

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1677104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of octanophenone, particularly chalcones, are valuable precursors for the

synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Pyrazoles
Chalcones can undergo cyclocondensation reactions with hydrazine derivatives to form

pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazole derivatives are known

to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory,

and antimicrobial properties.

Synthesis of Pyrimidines
Pyrimidines can be synthesized from chalcones through their reaction with urea, thiourea, or

guanidine in the presence of a base. Pyrimidine-based compounds are of great interest in

medicinal chemistry as they are known to act as kinase inhibitors and possess anticancer

properties.

Synthesis of Quinolines
Quinolines can be synthesized via several named reactions, such as the Friedländer synthesis,

which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound

containing a reactive α-methylene group. Chalcones derived from octanophenone can serve

as the latter component in such syntheses. Quinolines are known to exhibit a variety of

biological activities, including inhibition of the NF-κB signaling pathway.

Biological Significance and Signaling Pathways
Compounds synthesized from octanophenone have shown promise in modulating key

biological pathways implicated in various diseases.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation,

immunity, and cell survival. Dysregulation of this pathway is associated with inflammatory

diseases and cancer. Certain quinoline derivatives have been shown to inhibit the activation of

NF-κB, making them potential therapeutic agents for these conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1677104?utm_src=pdf-body
https://www.benchchem.com/product/b1677104?utm_src=pdf-body
https://www.benchchem.com/product/b1677104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

TNF-α

TNFR

IKK Complex

activates

IκBα

phosphorylates

NF-κB
(p50/p65)

releases

NF-κB

translocates

Quinoline Derivative
(from Octanophenone)

inhibits

DNA

binds to

Inflammatory Gene
Expression

Click to download full resolution via product page

Caption: Inhibition of the NF-kB pathway by quinoline derivatives.
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Tubulin Polymerization Inhibition
Tubulin is a key protein involved in the formation of microtubules, which are essential for cell

division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer

drugs. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to

cell cycle arrest and apoptosis in cancer cells.
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Caption: Disruption of microtubule dynamics by pyrazole derivatives.
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Conclusion
Octanophenone is a readily available and highly versatile building block in organic synthesis.

Its ability to participate in a wide range of chemical transformations, including Claisen-Schmidt

condensations, Willgerodt-Kindler reactions, Grignard additions, and catalytic hydrogenations,

makes it an invaluable starting material for the synthesis of diverse and complex molecular

architectures. The derivatives of octanophenone, particularly chalcones and the subsequently

formed heterocyclic compounds, have demonstrated significant potential as modulators of key

biological pathways, highlighting the importance of this scaffold in medicinal chemistry and drug

discovery. The detailed protocols and mechanistic insights provided in this guide are intended

to empower researchers to fully exploit the synthetic potential of octanophenone in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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